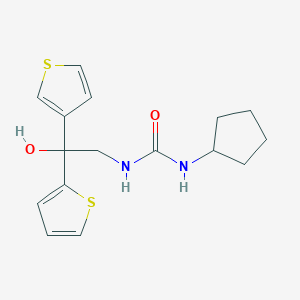

1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea, also known as CPI-637, is a small molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins. BET proteins play a crucial role in the regulation of gene expression, making them an attractive target for therapeutic intervention in various diseases. CPI-637 has shown promising results in preclinical studies and is currently being investigated for its potential use in the treatment of cancer and inflammatory diseases.

Wissenschaftliche Forschungsanwendungen

Flexible Urea Derivatives

A study explored the antiacetylcholinesterase activity of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, where the chemical structure was optimized to enhance interaction with enzyme hydrophobic binding sites. Notably, substituting the benzyl group with a cyclohexyl group indicated that an aromatic residue isn't mandatory for activity, suggesting the potential versatility of compounds similar to 1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea in biochemical applications (Vidaluc et al., 1995).

Cycloalkylthiophene Schiff Bases

Another study synthesized cycloalkylthiophene-Schiff bases and their metal complexes, exhibiting significant antibacterial and antifungal activities. This underscores the potential of thiophene compounds in pharmaceuticals and therapeutic applications (Altundas et al., 2010).

Carbocyclic Analogs of Nucleosides

Research into the carbocyclic analogs of uracil nucleosides involved the treatment of aminocyclopentanemethanol derivatives with isocyanate, resulting in ureas. The cyclization of these ureas yielded high yields of carbocyclic analogs of uridine and its derivatives, although these did not show activity in certain cellular tests, pointing to their selectivity in biochemical interactions (Shealy & O'Dell, 1976).

Ethoxyacryloyl Isocyanate-mediated Synthesis

The use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in Lossen rearrangement for synthesizing ureas was explored, showcasing efficient and racemization-free synthesis. The method proved environmentally friendly and cost-effective, highlighting potential applications in green chemistry and industrial synthesis processes (Thalluri et al., 2014).

Photovoltaic Performance and Film Morphology

A study on thermocleavable materials used in photovoltaic devices investigated polymers copolymerized with cyclopentadithiophene. The research emphasized the significance of ester group positioning on the photovoltaic performance, indicating the potential of thiophene derivatives in enhancing renewable energy technologies (Helgesen et al., 2010).

Eigenschaften

IUPAC Name |

1-cyclopentyl-3-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c19-15(18-13-4-1-2-5-13)17-11-16(20,12-7-9-21-10-12)14-6-3-8-22-14/h3,6-10,13,20H,1-2,4-5,11H2,(H2,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPTVOGAMOHNPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopentyl-3-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(methylcarbamoyl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2797560.png)

![(E)-4-(Dimethylamino)-N-[1-(thiadiazol-4-yl)ethyl]but-2-enamide](/img/structure/B2797563.png)

![(E)-N-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}hydroxylamine](/img/structure/B2797566.png)

![Methyl 3-methyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2797570.png)

![1-Methyl-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2797578.png)

![(3As,6aS)-N-ethyl-N-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B2797580.png)